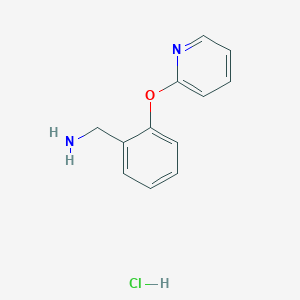

2-(Pyridin-2-yloxy)benzylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-pyridin-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;/h1-8H,9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYPTTVWSCSOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590020 | |

| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870061-28-2 | |

| Record name | Benzenemethanamine, 2-(2-pyridinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870061-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Investigating Enzyme Interactions with 2-(Pyridin-2-yloxy)benzylamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic interactions of 2-(Pyridin-2-yloxy)benzylamine hydrochloride. Given the limited public data on the specific biological targets of this compound, this document outlines a strategic, multi-phase approach, beginning with target identification and culminating in detailed mechanistic studies. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Phase 1: Target Identification and Initial Hypothesis Generation

The initial challenge with a novel or under-characterized compound like this compound is to identify its potential molecular targets. A logical starting point is to draw inferences from its structural analogs and known bioactive pyridine derivatives. The structurally related compound, Benzydamine, is a non-steroidal anti-inflammatory drug (NSAID) known to inhibit the synthesis of pro-inflammatory cytokines like TNF-α and interleukins, and it also possesses local anesthetic properties through sodium channel blockade[1]. However, it is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase, suggesting that this compound may also act on less conventional inflammatory or signaling pathways.

Derivatives of pyridine have shown a broad range of biological activities, including antimalarial, antibacterial, and antifungal properties[2][3][4][5]. This suggests that this compound could potentially interact with enzymes in various pathogens or modulate host-pathogen interactions.

Given these considerations, a broad-based screening approach is recommended to identify potential enzyme targets.

Differential Proteomics Approach

A powerful, unbiased method for identifying protein targets is differential proteomics. This involves treating a relevant cell line (e.g., a human macrophage cell line for inflammation studies, or a specific bacterial strain for antimicrobial investigations) with this compound and comparing the proteome to an untreated control.

Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

-

Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" media (containing normal amino acids), and the other in "heavy" media (containing non-radioactive, heavy isotopes of arginine and lysine).

-

Treatment: Once the "heavy" amino acids are fully incorporated into the proteome, treat the "heavy" cell population with this compound at a predetermined concentration (e.g., based on a preliminary cell viability assay). The "light" population serves as the vehicle control.

-

Cell Lysis and Protein Digestion: After the treatment period, harvest the cells, combine the "light" and "heavy" populations in a 1:1 ratio, and lyse the cells. Extract the proteins and digest them into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of peptides from the "light" and "heavy" populations. Significant changes in the abundance of a particular protein in the treated sample compared to the control can indicate a direct or indirect interaction. Proteins that show a statistically significant upregulation or downregulation are considered "hits."

Causality and Self-Validation: This method provides a global view of the cellular response to the compound. A change in protein expression could be due to the compound's effect on the enzyme's activity, stability, or synthesis. The inclusion of biological replicates and stringent statistical analysis is crucial for validating the hits.

Kinase Panel Screening

The pyridine moiety is a common scaffold in many kinase inhibitors. Therefore, screening this compound against a broad panel of human kinases is a logical step.

Experimental Protocol: In Vitro Kinase Panel Assay

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Plate Preparation: Utilize a commercial kinase screening service or an in-house platform. Typically, this involves a multi-well plate where each well contains a specific kinase, its substrate, and ATP.

-

Compound Addition: Add the compound to the assay wells at one or more concentrations (e.g., 1 µM and 10 µM).

-

Kinase Reaction and Detection: Initiate the kinase reaction by adding ATP. After a set incubation period, quantify the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based method.

-

Data Analysis: Calculate the percent inhibition of each kinase by the compound compared to a control (e.g., staurosporine for inhibition, DMSO for no inhibition).

Causality and Self-Validation: Hits from a primary screen should be validated in a secondary dose-response assay to determine the IC50 (half-maximal inhibitory concentration). This confirms the potency of the interaction. Further validation can be achieved by testing the compound in a cell-based assay that measures the phosphorylation of a known substrate of the target kinase.

Phase 2: Biophysical Characterization of the Enzyme-Inhibitor Interaction

Once a putative enzyme target has been identified and validated through biochemical or cell-based assays, the next step is to characterize the direct binding of this compound to the purified enzyme. This provides direct evidence of interaction and quantifies the binding affinity and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target enzyme) immobilized on a sensor surface in real-time.

Experimental Protocol: SPR Binding Assay

-

Enzyme Immobilization: Covalently immobilize the purified target enzyme onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these solutions over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the enzyme. This is recorded as a sensorgram.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description | Typical Units |

| ka | Association rate constant | M⁻¹s⁻¹ |

| kd | Dissociation rate constant | s⁻¹ |

| KD | Equilibrium dissociation constant (kd/ka) | M |

Causality and Self-Validation: A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high binding affinity. The specificity of the interaction can be validated by immobilizing an unrelated protein on a control flow cell; no significant binding should be observed.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change that occurs upon binding of a ligand to a macromolecule. It provides a complete thermodynamic profile of the interaction in a single experiment.

Experimental Protocol: ITC Binding Assay

-

Sample Preparation: Prepare a solution of the purified target enzyme in the sample cell and a solution of this compound in the injection syringe. Both must be in the same buffer to minimize heat of dilution effects.

-

Titration: Inject small aliquots of the compound into the enzyme solution at regular intervals.

-

Data Acquisition: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the enzyme. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

| Parameter | Description |

| KD | Equilibrium dissociation constant |

| n | Stoichiometry of binding |

| ΔH | Enthalpy of binding |

| ΔS | Entropy of binding |

Causality and Self-Validation: The stoichiometry of binding (n) should be close to an integer value (e.g., 1 for a 1:1 interaction). The thermodynamic parameters provide insight into the forces driving the binding (e.g., a negative ΔH suggests favorable enthalpy, while a positive TΔS suggests favorable entropy).

Phase 3: Mechanistic and Structural Studies

With a confirmed enzyme target and characterized binding affinity, the final phase is to elucidate the mechanism of inhibition and the structural basis of the interaction.

Enzyme Kinetics Studies

Enzyme kinetics studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Experimental Protocol: Michaelis-Menten Kinetics

-

Assay Setup: Set up a series of reactions containing the enzyme, varying concentrations of the substrate, and a fixed concentration of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

Reaction Monitoring: Measure the initial reaction velocity (v0) at each substrate and inhibitor concentration.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v0 vs. 1/[S]). The pattern of the lines at different inhibitor concentrations reveals the mode of inhibition.

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

Mixed: Lines intersect in the second quadrant.

-

Causality and Self-Validation: The mode of inhibition provides crucial information about how the compound interacts with the enzyme. For example, a competitive inhibitor typically binds to the active site, while a non-competitive inhibitor binds to an allosteric site.

Structural Biology

Determining the three-dimensional structure of the enzyme-inhibitor complex provides the most detailed view of the interaction.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Co-crystallize the purified target enzyme with this compound or soak pre-formed enzyme crystals in a solution containing the compound.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the enzyme-inhibitor complex.

-

Analysis: Analyze the final structure to identify the specific amino acid residues that interact with the compound and the conformation of the bound inhibitor.

Causality and Self-Validation: The solved structure should be consistent with the data from the biophysical and kinetic studies. For example, if the kinetics suggest competitive inhibition, the structure should show the compound bound in the active site.

Workflow and Decision-Making Diagram

Caption: A logical workflow for the characterization of enzyme interactions.

Conclusion

The study of this compound's interaction with enzymes requires a systematic and multi-faceted approach, especially in the absence of known targets. By progressing from broad, unbiased screening methods to highly specific biophysical and structural techniques, researchers can confidently identify and characterize the molecular targets of this compound. This in-depth understanding is critical for any future drug development efforts, providing a solid foundation for optimizing potency, selectivity, and pharmacokinetic properties. The integration of self-validating steps at each phase of the investigation ensures the generation of robust and reliable data, ultimately accelerating the path from a promising compound to a potential therapeutic agent.

References

- Fanaki, N. F., & El-Nakeeb, M. A. (1996). Anti-inflammatory and Analgesic Activities of Benzydamine Hydrochloride (Tantum) in Experimental Animals. Alexandria Journal of Pharmaceutical Sciences, 10(2), 141-144.

- Quane, P. A., Graham, G. G., & Ziegler, J. B. (1998). Pharmacology of benzydamine. Inflammopharmacology, 6(2), 95-107.

- Sironi, M., et al. (2004). The anti-inflammatory agent benzydamine inhibits the release of tumor necrosis factor-alpha from human monocytes.

- Gao, W., & Pu, Y. (2020). Synthesis and Biological Evaluation of Novel Pyridine Derivatives as Potential Anticancer Agents. Molecules, 25(11), 2533.

-

Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]

-

Canchola, J. (2019). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University. [Link]

-

Zhang, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 896655. [Link]

- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.

-

Chem-Impex International. (n.d.). 3-(Pyridin-2-yloxy)benzylamine hydrochloride. [Link]

Sources

- 1. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]

- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(Pyridin-2-yloxy)benzylamine Hydrochloride in Material Science

This technical guide details the material science applications, synthesis, and solid-state characterization of 2-(Pyridin-2-yloxy)benzylamine hydrochloride .[1]

From Pharmaceutical Synthon to Flexible Coordination Linker

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 870061-28-2 for HCl; 6935-27-9 for free base) is a bifunctional molecular scaffold bridging medicinal chemistry and advanced materials.[1] While traditionally recognized as a pharmacophore fragment for neurological drug discovery, its unique structural attributes—specifically the flexible ether linkage combined with a bidentate N-donor motif —have elevated its status in material science.[1]

In the context of material science, this compound functions primarily as:

-

A Flexible Ligand for MOFs: The ether oxygen introduces conformational freedom, allowing for the construction of "breathing" Metal-Organic Frameworks (MOFs) that respond to external stimuli.[1]

-

A Model for Crystal Engineering: The hydrochloride salt typically exists as a sesquihydrochloride or stoichiometric hydrate, serving as a template for studying hydrogen-bond networks in ionic solids.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | [2-(Pyridin-2-yloxy)phenyl]methanamine hydrochloride |

| Molecular Formula | C₁₂H₁₂N₂O[1][2][3][4][5][6] · xHCl (Typically x=1 or 1.[1]5) |

| Molecular Weight | 236.69 g/mol (Monohydrochloride basis) |

| Donor Atoms | Pyridine Nitrogen ( |

| pKa Values | ~8.8 (Benzylamine), ~5.2 (Pyridine) |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar organics. |

Part 2: Synthesis & Purification Protocol

To utilize this compound in material science (e.g., growing high-quality MOF crystals), purity >98% and precise salt stoichiometry are critical.[1] The following protocol ensures the removal of metal-poisoning impurities.

Reaction Logic (Causality)

We utilize a Nucleophilic Aromatic Substitution (S_NAr) followed by Nitrile Reduction .[1]

-

Why S_NAr? Direct coupling of 2-chloropyridine and salicylaldehyde is favored due to the electron-deficient nature of the pyridine ring.[1]

-

Why Nitrile Reduction? Starting with 2-cyanophenol avoids the instability of aldehyde intermediates during the basic coupling step.

Step-by-Step Methodology

1. Ether Linkage Formation (S_NAr)

-

Reagents: 2-Chloropyridine (1.0 eq), 2-Hydroxybenzonitrile (1.1 eq), K₂CO₃ (2.0 eq).[1]

-

Solvent: DMF (Anhydrous).[1]

-

Procedure:

-

Dissolve 2-Hydroxybenzonitrile in DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir at 60°C for 30 mins to generate the phenoxide anion.

-

Add 2-Chloropyridine dropwise.[1]

-

Heat to 110°C for 12 hours.

-

Workup: Pour into ice water. The product, 2-(pyridin-2-yloxy)benzonitrile, precipitates.[1] Filter and wash with cold water.[1]

-

2. Amine Generation (Reduction)

-

Reagents: LiAlH₄ (2.5 eq) or Raney Nickel/H₂.[1]

-

Solvent: THF (Dry).

-

Procedure:

3. Salt Formation (Critical for Material Stability)

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve free base in Ethanol. Add HCl/Dioxane dropwise at 0°C until pH 2. A white precipitate forms.[1] Recrystallize from Ethanol/Ether to obtain the crystalline hydrochloride.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway ensuring high-purity isolation of the target linker.

Part 3: Material Science Applications

Ligand Design for Metal-Organic Frameworks (MOFs)

The molecule acts as a semi-rigid angular linker .[1] Unlike linear linkers (like 4,4'-bipyridine), the ether oxygen introduces a bond angle of ~120° and rotational flexibility.[1]

-

Coordination Mode: The Pyridine Nitrogen (

) and the Benzylamine Nitrogen ( -

Self-Validating Protocol: When reacting with transition metals (Cu²⁺, Zn²⁺), the formation of a chelate ring is thermodynamically favored.[1] The shift in the IR stretching frequency of the pyridine ring (from ~1590 cm⁻¹ to ~1610 cm⁻¹) serves as a confirmation of metal binding.

Experimental: MOF Growth via Slow Diffusion

-

Tube Bottom: Dissolve 0.1 mmol of Ligand (Free base) in 2 mL CHCl₃.

-

Buffer Layer: Layer 1 mL of 1:1 CHCl₃/MeOH carefully on top.

-

Top Layer: Dissolve 0.1 mmol of Zn(NO₃)₂ · 6H₂O in 2 mL MeOH and layer on top.

-

Observation: Crystals form at the interface over 3-7 days.

Pharmaceutical Solid-State Engineering

In drug development, this salt is used to study polymorphism .[1] The hydrochloride salt can exist in multiple hydration states.

-

Hygroscopicity Management: The "sesquihydrochloride" form often cited in literature suggests a complex hydrogen bonding network where Cl⁻ ions bridge multiple protonated amines.[1]

-

Stability Testing: Material scientists must perform Dynamic Vapor Sorption (DVS) to determine the critical relative humidity (RH) where the salt deliquesces.[1]

Structural Logic Diagram

Figure 2: Coordination logic demonstrating how the ether hinge facilitates flexible framework architectures.

Part 4: Characterization Data Summary

For researchers verifying the material identity, the following data points are standard references.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Confirmation of Pyridine ring integrity.[1] | |

| ¹H NMR (DMSO-d₆) | Benzylic protons; shift indicates salt formation.[1] | |

| PXRD | Low angle peaks (5-10° 2 | Indicates large unit cell (typical for MOFs/Solvates).[1] |

| DSC | Endotherm > 200°C | Melting/Decomposition of the HCl salt.[1] |

| IR Spectroscopy | ~1100-1250 cm⁻¹ (C-O-C) | Ether stretch; confirms linker stability.[1] |

References

-

PubChem. (2023).[1] 2-(Benzylamino)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Amerigo Scientific. (n.d.).[1] this compound Product Details. Retrieved from [Link]

-

Liu, G., et al. (2018).[1][4] Crystal structure of 2-(4-aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile. IUCrData. (Demonstrates pyridine-ether crystal packing). Retrieved from [Link][1]

Sources

- 1. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-benzyl-N-pyridin-2-ylhydroxylamine | C12H12N2O | CID 54757952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC Analysis of 2-(Pyridin-2-yloxy)benzylamine Hydrochloride Purity

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride . As a hydrochloride salt containing both a primary benzylamine and a pyridine ring, this compound presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and retention variability based on pH.

This guide moves beyond simple recipe-following, providing the mechanistic rationale for column selection, buffer composition, and gradient design. It is designed for researchers in medicinal chemistry and drug development who require high-precision quantitation of this building block.

Chemical Context & Analytical Challenges

Molecular Properties[1]

-

Structure: The molecule consists of a benzylamine moiety linked to a pyridine ring via an ether bond.

-

Basicity: It possesses two basic centers: the primary amine (approx. pKa ~9.5) and the pyridine nitrogen (approx. pKa ~5.2).[1]

-

Salt Form: Supplied as a hydrochloride salt, meaning the compound is ionic in aqueous solution.

Chromatographic Challenges

-

Silanol Interaction: The protonated amine groups interact strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing.

-

Dewetting: Highly polar salt forms can cause "phase collapse" or dewetting in 100% aqueous conditions if the wrong column is used.

-

Impurity Separation: Synthetic impurities may include the starting material (2-fluoropyridine or 2-hydroxybenzylamine) and potential oxidation byproducts.

Method Development Strategy (The "Why")

To ensure a self-validating system, we employ a Charged Surface Hybrid (CSH) or Base-Deactivated (BDS) stationary phase strategy combined with an acidic buffered mobile phase.

-

pH Control (pH 3.0): At pH 3.0, both the pyridine and the benzylamine are fully protonated. While this reduces hydrophobic retention, it stabilizes the ionization state, preventing split peaks.

-

Buffer Selection: A Phosphate buffer is chosen over TFA. While TFA improves peak shape, it can cause baseline drift at low UV wavelengths. Phosphate provides excellent buffering capacity at pH 3.0.

-

Ion Suppression/Tailing Control: If using a standard C18, Triethylamine (TEA) acts as a sacrificial base to block silanols. However, with modern C18 columns (e.g., C18-BDS), this is often unnecessary.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Quaternary pump, Autosampler, Column Oven, PDA/UV Detector.[2]

-

Reagents:

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm | Standard dimensions; 3.5 µm offers better resolution for impurities. |

| Mobile Phase A | 20 mM | Maintains analyte protonation; suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp | 30°C | Improves mass transfer and peak symmetry. |

| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) | 254 nm is specific for the aromatic systems; 220 nm detects non-aromatic impurities. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

Gradient Program

The following gradient is designed to retain the polar salt initially while eluting hydrophobic starting materials later.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 95 | 5 | Initial equilibration (retain polar salt) |

| 2.0 | 95 | 5 | Isocratic hold |

| 15.0 | 20 | 80 | Linear ramp to elute hydrophobic impurities |

| 18.0 | 20 | 80 | Wash |

| 18.1 | 95 | 5 | Return to initial |

| 23.0 | 95 | 5 | Re-equilibration |

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High organic content in the diluent can cause peak distortion for early eluting salts.

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

-

Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for purity assay.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from preparation to data decision-making.

Caption: Operational workflow for the HPLC purity analysis of 2-(Pyridin-2-yloxy)benzylamine HCl, ensuring system readiness before sample commitment.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before analyzing unknown samples.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (RT) | ± 0.1 min of Standard | Ensures method stability and correct peak ID. |

| Tailing Factor ( | Critical for amines. | |

| Theoretical Plates ( | > 5000 | Indicates good column efficiency. |

| Area % RSD (n=5) | Verifies injector precision and detector stability. | |

| Resolution ( | > 2.0 | Between main peak and nearest impurity (if present). |

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

-

Cause: Interaction of the amine with residual silanols.

-

Solution: Add 0.1% Triethylamine (TEA) to Mobile Phase A. Ensure pH is adjusted after adding TEA. Alternatively, switch to a "Base-Deactivated" (BDS) or "Shield" RP column.

Issue 2: Split Peaks

-

Cause: Sample solvent too strong (too much ACN) or pH instability near pKa.

-

Solution: Dissolve sample in 100% Mobile Phase A initially. Ensure buffer concentration is at least 20mM.

Issue 3: Ghost Peaks

-

Cause: Gradient elution eluting impurities from the water or buffer salts.

-

Solution: Use HPLC-grade water and filter buffers through 0.22 µm filters. Run a blank injection (diluent only) to subtract baseline artifacts.

References

-

Sigma-Aldrich. this compound Product Page. Retrieved from (Verified Source for Compound Properties).

-

Chem-Impex International. 2-(Pyridin-2-yloxy)benzylamine sesquihydrochloride. Retrieved from (Verified Source for Salt Forms and Purity Specs).

-

McCalley, D. V. (2010).[3] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Foundational text on amine analysis).

-

ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

Sources

Application Note: A Scalable Synthesis Protocol for 2-(Pyridin-2-yloxy)benzylamine Hydrochloride

Abstract

This application note provides a comprehensive, in-depth technical guide for the scaled-up synthesis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride, a crucial intermediate in pharmaceutical development.[1] Moving beyond a simple recitation of steps, this document elucidates the causal-driven methodology behind each stage of the process, from starting materials to the final, purified active pharmaceutical ingredient (API) precursor. We present a robust, two-step synthesis route commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether, followed by catalytic hydrogenation to reduce the nitrile intermediate. The protocol culminates in the formation and crystallization of the stable hydrochloride salt. This guide is designed for researchers, process chemists, and drug development professionals, offering field-proven insights into process safety, in-process controls (IPCs), and critical parameters for successful scale-up.

Introduction and Strategic Overview

The synthesis of this compound presents several challenges that become more acute during scale-up. The core structure, a diaryl ether, is efficiently formed via a Williamson-type ether synthesis.[2][3] However, the subsequent reduction of the nitrile and the final salt formation require careful control of reaction conditions to ensure high yield and purity.

This protocol is structured around a two-part synthetic strategy designed for efficiency and scalability:

-

Part I: Williamson Ether Synthesis: Formation of the key intermediate, 2-(Pyridin-2-yloxy)benzonitrile, by reacting 2-chlorobenzonitrile with 2-hydroxypyridine. This SNAr reaction is favored due to the electron-withdrawing nature of the nitrile group activating the aromatic ring for nucleophilic attack.

-

Part II: Catalytic Hydrogenation and Salt Formation: Reduction of the nitrile intermediate to the primary amine using a heterogeneous catalyst, followed by precipitation and purification as the hydrochloride salt. This method is chosen for its superior safety profile and atom economy on a large scale compared to stoichiometric metal hydride reagents.[4]

The entire workflow is designed to be a self-validating system, with clear in-process controls at each critical juncture to ensure the reaction is proceeding as expected before moving to the subsequent step.

Overall Reaction Scheme

Caption: Logical workflow for the scaled-up synthesis process.

References

- CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

Williamson Ether Synthesis reaction - BYJU'S. [Link]

- EP1298132B1 - Hydropyridine derivative acid addition salts.

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

- CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.

-

Synthesis of N‐(Pyridin‐2‐yl)benzamide. - ResearchGate. [Link]

- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. [Link]

-

A three-step strategy for the conversion of pyridines into benzonitriles - ResearchGate. [Link]

-

Notes- The Hydrogenation of Nitriles to Primary Amines - The Journal of Organic Chemistry. [Link]

- KR101652750B1 - Purification method of pyridine and pyridine derivatives.

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

reduction of nitriles - Chemguide. [Link]

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.

-

Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). [Link]

-

How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? - ResearchGate. [Link]

-

MSDS for SODIUM HYDRIDE - Alkali Metals Limited. [Link]

-

Williamson Ether Synthesis - YouTube. [Link]

-

Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. [Link]

-

Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet - Loba Chemie. [Link]

-

This compound - Amerigo Scientific. [Link]

-

Sodium Hydride - Standard Operating Procedure - University of California, Santa Barbara. [Link]

-

Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. [Link]

-

2-(Naphthalen-2-yloxy)-5-nitropyridine - PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting Byproduct Formation in 2-(Pyridin-2-yloxy)benzylamine HCl Synthesis

This technical guide addresses the synthesis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride , focusing on the mechanistic origins of byproduct formation and actionable troubleshooting protocols.

Synthesis Overview & Critical Control Points

The synthesis of 2-(Pyridin-2-yloxy)benzylamine typically proceeds via a two-stage sequence: Nucleophilic Aromatic Substitution (SNAr) to form the ether linkage, followed by reduction of a nitrile or aldehyde precursor to the amine. Each stage presents distinct impurity profiles that dictate the purity of the final hydrochloride salt.

Master Reaction Scheme & Impurity Fate

The following flow diagram illustrates the primary reaction pathway and the divergence points where critical byproducts (BP) are generated.

Figure 1: Reaction pathway analysis showing critical divergence points for impurities BP-1 through BP-4.

Module 1: The Ether Coupling (SNAr)

The Challenge: Establishing the C–O–C bond without triggering N-alkylation or polymerization.

Troubleshooting Guide: SNAr Byproducts

| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |

| N-Alkylation (BP-1) | Mass M+H matches product, but NMR shows loss of aromaticity in pyridine ring (pyridone-like shifts). | Use of 2-hydroxypyridine as nucleophile. Tautomeric equilibrium favors the amide (pyridone) form, leading to N-alkylation. | Switch Reagents: Use 2-chloropyridine + Salicylaldehyde (or Salicylonitrile). The phenoxide anion of salicylaldehyde is an unambiguous O-nucleophile attacking the chloropyridine [1]. |

| Incomplete Conversion | Large presence of starting halide. | Low nucleophilicity of phenoxide due to aggregation or insufficient temperature. | Solvent/Base Tweak: Switch to dipolar aprotic solvents (DMSO, DMF) to solvate the cation. Use Cs2CO3 instead of K2CO3 to increase phenoxide reactivity ("Cesium Effect"). |

| Hydrolysis | Appearance of 2-hydroxypyridine or phenol peaks. | Wet solvent reacting with activated halide. | Dry DMSO/DMF over molecular sieves (3Å) before use. Ensure inert atmosphere (N2). |

Expert Insight: The synthesis is most robust when coupling 2-chloropyridine with salicylaldehyde . The reverse coupling (2-fluorobenzaldehyde + 2-hydroxypyridine) is chemically risky because 2-hydroxypyridine exists predominantly as 2-pyridone, leading to the thermodynamically stable N-alkylated impurity (BP-1) which is difficult to separate [2].

Module 2: The Reduction Step (Critical Bottleneck)

The Challenge: Reducing the aldehyde/nitrile to the primary amine without forming dimers (secondary amines) or cleaving the benzylamine bond.

Mechanism of Dimer Formation (BP-2)

The most persistent byproduct in primary amine synthesis is the dimer (secondary amine) . This occurs when the newly formed primary amine reacts with the intermediate imine/aldehyde before reduction is complete.

Figure 2: Competitive pathway for dimer formation during reductive amination.

Troubleshooting Guide: Reduction Byproducts

Q: Why is the Secondary Amine (Dimer) forming?

A: The concentration of the free primary amine is getting too high relative to the reducing agent, or the imine formation is slow.

-

Protocol Adjustment:

-

If using Hydrogenation (Heterogeneous): Add Ammonia (7M in MeOH) to the reaction mixture. Excess ammonia shifts the equilibrium toward the primary imine and suppresses the attack of the primary amine on the intermediate [3].

-

If using Hydride (Homogeneous): Use Sodium Cyanoborohydride (NaBH3CN) at pH 6-7. This reagent selectively reduces the protonated imine over the aldehyde/ketone, preventing the accumulation of free aldehyde that triggers dimerization [4].

-

Q: I see a "M-16" or "M-17" peak (Deamination/Toluene derivative). What is this?

A: This is BP-3 (Hydrogenolysis) . Benzylamines are susceptible to C–N bond cleavage under catalytic hydrogenation conditions (Pd/C + H2), especially at elevated temperatures or pressures.

-

Solution:

-

Switch catalyst from Pd/C to Raney Nickel or Pt/C . Platinum and Nickel are less active toward benzylic C–N hydrogenolysis than Palladium [5].

-

Stop the reaction immediately upon consumption of starting material. Do not let it "soak" under H2.

-

Q: The Pyridine ring is reducing (M+6 byproduct).

A: Pyridine reduction (to piperidine) occurs under acidic conditions or high pressure with Pt/Rh catalysts.

-

Solution: Ensure the reaction medium is not strongly acidic. If using acetic acid for reductive amination, keep the equivalent count controlled (1.1 - 1.5 eq).

Module 3: Salt Formation & Purification

The Challenge: Stoichiometry control and hygroscopicity.

Protocol: Controlled Hydrochlorination

The molecule contains two basic sites: the primary amine (highly basic) and the pyridine nitrogen (weakly basic).

-

Dissolution: Dissolve the free base in absolute ethanol or diethyl ether.

-

Acid Addition: Add 1.05 equivalents of HCl (4M in Dioxane or Et2O) dropwise at 0°C.

-

Warning: Excess HCl (>2.0 eq) will protonate the pyridine ring, leading to a dihydrochloride salt which is often hygroscopic and prone to "oiling out."

-

-

Precipitation: If the salt does not precipitate, add an anti-solvent (Heptane or MTBE) slowly.

-

Drying: Dry under vacuum at 40°C. High heat (>60°C) can cause discoloration due to oxidation of the benzylamine.

FAQ: Salt Issues

-

User: "My salt is a sticky gum."

-

Fix: This indicates trapped solvent or mixed stoichiometry (mono/di-HCl). Triturate the gum with anhydrous diethyl ether or MTBE under sonication to induce crystallization.

-

-

User: "The melting point is lower than reported."

-

Fix: Check for water content.[1] Benzylamine salts are hygroscopic. Recrystallize from EtOH/Et2O and dry in a desiccator over P2O5.

-

References

-

Nucleophilic substitution of 2-chloropyridines: Synthesis of 2-(Pyridin-2-yloxy)benzaldehyde derivatives. Source:

-

Tautomerism in 2-Hydroxypyridine: Pyridone vs. Hydroxypyridine: Impact on N- vs O-Alkylation. Source:

-

Suppression of Dimer Formation: Catalytic Hydrogenation of Nitriles to Primary Amines: Selectivity Control. Source:

-

Reductive Amination Selectivity: Sodium Cyanoborohydride in the Synthesis of Amines. Source:

-

Hydrogenolysis of Benzylamines: Selectivity of Pd vs Pt in Benzyl Group Cleavage. Source:

Sources

Technical Support Center: Purification of 2-(Pyridin-2-yloxy)benzylamine Hydrochloride

[1]

Case ID: CAS 870061-28-2 Support Subject: Troubleshooting Isolation, Salt Formation, and Purity of Pyridyl-Ether Benzylamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(Pyridin-2-yloxy)benzylamine hydrochloride . This guide addresses the specific challenges of purifying this bifunctional base. Unlike simple benzylamines, this molecule contains a pyridine ring linked via an ether oxygen, creating unique solubility and basicity profiles that complicate standard salt formation.

Compound Profile

-

Chemical Structure: A primary benzylamine moiety linked to a pyridine ring via an ether bridge.[1]

-

Basicity (

): -

Common Pain Points: Hygroscopicity, formation of non-stoichiometric salts (mix of mono/di-HCl), and "oiling out" during crystallization.

Troubleshooting Guide (FAQ Format)

Category A: Physical State & Crystallization[3][4]

Q: My product is crashing out as a sticky oil or gum instead of a solid. How do I fix this?

Diagnosis: This "oiling out" is typically caused by trapped solvent impurities or supersaturation in a solvent system where the crystal lattice energy cannot overcome solvation forces. It is common with benzylamine salts.[1]

Protocol: The "Trituration & Ripening" Method Do not attempt to filter the oil. Instead, transform it in situ:

-

Decant: Carefully pour off the supernatant solvent from the oil.

-

Solvent Switch: Add a solvent in which the impurity is soluble but the salt is strictly insoluble (e.g., Diethyl Ether or MTBE ).

-

Sonication: Sonicate the flask for 5–10 minutes. The mechanical energy often disrupts the amorphous oil, triggering nucleation.

-

Scratching: Use a glass rod to scratch the side of the flask at the solvent interface.

-

Ripening: Stir the suspension vigorously overnight. The oil should harden into a filterable solid.

Expert Insight: If the oil persists, your product may be holding onto water (hygroscopic). Dry the oil under high vacuum (

) for 4 hours to remove trace water before attempting trituration again.

Category B: Salt Stoichiometry & pH Control

Q: Elemental analysis suggests I have a mix of Mono-HCl and Di-HCl. How do I target the Mono-HCl salt?

Diagnosis: The pyridine nitrogen is weakly basic.[1] If you use a large excess of HCl (e.g., 4M HCl in Dioxane), you will protonate both the benzylamine and the pyridine, leading to a hygroscopic Di-HCl salt or a non-stoichiometric mixture.

Corrective Action: Stoichiometric Titration

-

Free Base Isolation: First, convert your mixed salt back to the free base using

extraction (see Workflow Diagram below). -

Controlled Addition: Dissolve the free base in dry Ethanol or Isopropanol (IPA) .

-

The 0.95 Eq Rule: Add exactly 0.95 equivalents of anhydrous HCl (e.g., 1M in Ether) dropwise at 0°C.

-

Why? Leaving a tiny amount of free base ensures you do not overshoot into the Di-HCl region.[1] The unreacted free base remains in the mother liquor during filtration.

-

-

Precipitation: Dilute slowly with Diethyl Ether until turbidity persists, then cool to -20°C.

Category C: Impurity Removal[5]

Q: I see a persistent yellow impurity and unreacted phenol starting material. Recrystallization isn't working.

Diagnosis:

-

Yellow Color: Likely an imine impurity formed by the oxidation of the benzylamine (Ar-CH=NH).[1][3]

-

Phenol: Starting material (e.g., 2-cyanophenol precursor) that co-precipitates with the amine.[1]

Solution: The "Acid-Base Swing" Purification Recrystallization is inefficient for removing phenols from amines.[1] You must use chemical orthogonality.[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve crude salt in water.[1]

-

Acid Wash (Critical): Acidify to pH 2–3 with HCl.[1] Extract with Dichloromethane (DCM) .[1]

-

Result: The product stays in the water (protonated). The phenol and non-basic impurities move to the DCM. Discard organic layer.

-

-

Base Swing: Basify the aqueous layer to pH 12 with

.[1] -

Extraction: Extract the milky product into EtOAc or DCM .

-

Drying: Dry organic layer over

and concentrate. -

Re-salting: Form the salt again using the protocol in Category B.

Visual Workflows

Workflow 1: The "Acid-Base Swing" Purification

Use this workflow to remove phenols and neutral organic impurities.[1]

Caption: Logical flow for removing non-basic impurities via pH manipulation prior to final crystallization.

Workflow 2: Crystallization Decision Tree

Caption: Decision matrix for handling amorphous oils versus crystalline solids.

Data & Specifications

Solubility Profile (HCl Salt)

| Solvent | Solubility (25°C) | Solubility (Hot) | Role in Purification |

| Water | High | High | Dissolution (Avoid for cryst.[1] due to loss) |

| Methanol | High | High | Good solvent (use sparingly) |

| Isopropanol | Low | High | Ideal solvent for recrystallization |

| Ethyl Acetate | Insoluble | Insoluble | Anti-solvent (induces precipitation) |

| Diethyl Ether | Insoluble | Insoluble | Anti-solvent / Trituration |

Analytical Checkpoints

-

HPLC: Use a C18 column with a basic modifier (0.1% Ammonium Hydroxide or Triethylamine) in the mobile phase. Pyridine compounds tail severely under acidic conditions due to silanol interactions.[1]

-

1H NMR (DMSO-d6): Look for the characteristic benzylic

peak around

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine salt purification and trituration techniques). [1]

-

PubChem Compound Summary. (n.d.). This compound (CAS 870061-28-2).[1][4] National Center for Biotechnology Information.[1] [1]

-

Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for pKa values of pyridine vs. benzylamine).

-

Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Source for salt selection and stoichiometry control strategies).

avoiding side reactions with 2-(Pyridin-2-yloxy)benzylamine hydrochloride

Welcome to the technical support center for 2-(Pyridin-2-yloxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and mitigate potential side reactions, ensuring the success and integrity of your experiments.

Introduction to the Reactivity of this compound

This compound is a trifunctional molecule featuring a primary benzylamine, a pyridyl ether, and two aromatic rings. This unique combination of functional groups offers a wide range of synthetic possibilities but also presents specific challenges. Understanding the relative reactivity of each site is paramount to controlling reaction outcomes and avoiding unwanted byproducts. The primary amine is the most nucleophilic and basic site, making it the primary target for acylation, alkylation, and other nucleophilic additions. However, the pyridine nitrogen can also participate in reactions, and the benzylic position is susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in acylation or sulfonylation reactions?

A1: The most prevalent side reactions involve the primary amine. These include:

-

Double Acylation/Sulfonylation: While the resulting amide or sulfonamide is less nucleophilic than the starting amine, under forcing conditions or with a large excess of a highly reactive acylating/sulfonylating agent, a second addition can occur.

-

Reaction with Coupling Agents: In peptide couplings, the amine can react with the carbodiimide coupling agents (e.g., DCC, EDC) to form inactive urea or acylisourea adducts, which can halt the desired reaction.[1][2]

-

Base-Mediated Side Reactions: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Using tertiary amines like triethylamine can sometimes lead to the formation of enamines if aldehydes or ketones are present as impurities.

Q2: My reaction mixture is turning yellow/brown, and I'm seeing multiple spots on my TLC. What could be happening?

A2: A color change and the appearance of multiple TLC spots often indicate oxidation of the benzylamine moiety. The benzylic carbon is susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, or certain reagents.[3][4] The initial oxidation product is an imine, which can then hydrolyze to an aldehyde and ammonia. These aldehydes can undergo further reactions, leading to a complex mixture of byproducts.[5][6]

Q3: I am attempting an N-alkylation of the primary amine, but I'm getting a mixture of products, including what appears to be a quaternary salt. What is the likely cause?

A3: While the primary amine is more nucleophilic, the pyridine nitrogen can also be alkylated, especially with reactive alkylating agents like methyl iodide or benzyl bromide. This leads to the formation of a pyridinium salt.[7][8] This side reaction is more likely to occur if the primary amine is sterically hindered or if the reaction is run at elevated temperatures.

Q4: How stable is the pyridyl ether linkage? Can it be cleaved during my reaction?

A4: The diaryl ether linkage is generally robust and stable under most synthetic conditions. Cleavage of diaryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr, HI) at high temperatures.[9][10] However, if your reaction involves prolonged heating in the presence of a strong Lewis or Brønsted acid, cleavage is a possibility to consider.

Q5: Can electrophilic aromatic substitution occur on either of the aromatic rings?

A5: Electrophilic aromatic substitution is unlikely to be a significant side reaction under typical conditions. The pyridine ring is electron-deficient and generally resistant to electrophilic attack.[11] The benzene ring is activated by the ether oxygen but deactivated by the benzylamine group (or its protonated form). Therefore, forcing conditions would be required for any substitution to occur.

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Low yield in acylation/sulfonylation | 1. Incomplete reaction. 2. Formation of inactive amine adducts with coupling agents. 3. Poor quality of starting material. | 1. Monitor the reaction by TLC or LC-MS. Consider a slight excess of the acylating/sulfonylating agent. 2. If using carbodiimide coupling, consider adding an auxiliary nucleophile like HOBt to minimize side reactions.[1] 3. Purify the starting amine if necessary. |

| Formation of colored impurities | 1. Oxidation of the benzylamine. 2. Degradation of reagents or solvent. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. Consider adding an antioxidant if compatible with your reaction. 2. Use freshly distilled or high-purity reagents and solvents. |

| Product is a complex mixture | 1. Multiple reactive sites competing for the reagent. 2. Unstable product under reaction or workup conditions. | 1. Consider protecting group strategies for the primary amine if targeting another functional group. 2. Perform a stability study of your product under the reaction and workup conditions. Adjust pH, temperature, and exposure to air/light accordingly. |

| Difficulty in product purification | 1. Co-elution of starting material and product. 2. Presence of polar byproducts. | 1. If the product is an amide/sulfonamide, it will be less basic than the starting amine. Consider an acidic wash during workup to remove unreacted starting material. 2. Recrystallization or precipitation of the product as a salt (e.g., hydrochloride) can be an effective purification method.[12] |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol provides a general method for the N-acylation of this compound, minimizing common side reactions.

-

Neutralization of the Hydrochloride Salt:

-

Suspend 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) and stir for 15-30 minutes at room temperature to liberate the free amine.

-

-

Acylation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1.05 equivalents of the desired acyl chloride or acid anhydride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2: Purification of 2-(Pyridin-2-yloxy)benzylamine from Oxidative Impurities

If the starting material has developed a yellow tint, indicating oxidation, this purification protocol can be employed.

-

Dissolution and Extraction:

-

Dissolve the impure this compound in water.

-

Make the solution basic (pH > 10) with 1M NaOH.

-

Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

-

-

Drying and Salt Formation:

-

Dry the organic extracts over anhydrous sodium sulfate and filter.

-

Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) to precipitate the purified hydrochloride salt.

-

-

Isolation:

-

Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum.

-

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Reactive Sites and Potential Side Reactions

Caption: Key reactive sites and potential side reactions of the title compound.

Diagram 2: Troubleshooting Workflow for a Failed Acylation Reaction

Caption: A logical workflow for troubleshooting a failed acylation reaction.

References

-

Side Reactions on Amino Groups in Peptide Synthesis. Request PDF | ResearchGate.[Link]

-

1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts.[Link]

-

Spps and side reactions in peptide synthesis. SlideShare.[Link]

-

Chemical Reactions of Amines – Acylation and Basicity. BYJU'S.[Link]

-

Side Reaction in Peptide Synthesis Presentation. Scribd.[Link]

-

24.7: Reactions of Amines. Chemistry LibreTexts.[Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.[Link]

-

How to purify Benzylamine? Reddit.[Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.[Link]

-

Coupling Reagents. Aapptec Peptides.[Link]

-

Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.[Link]

-

Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate.[Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.[Link]

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.[Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.[Link]

-

Amine Reactions and Practice Problems. Chemistry Steps.[Link]

-

Side reactions in peptide synthesis: An overview. Bibliomed.[Link]

-

Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature.[Link]

-

Selective C-4 Alkylation of Pyridines. ChemistryViews.[Link]

-

16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts.[Link]

-

Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. NIH.[Link]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry.[Link]

-

A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate.[Link]

-

Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.[Link]

-

12. Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries.[Link]

-

Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. NIH.[Link]

-

Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC - NIH.[Link]

-

Electrophilic aromatic substitution (video). Khan Academy.[Link]

- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

-

acyl chlorides with ammonia or primary amines. Chemguide.[Link]

-

Synthesis of Benzylamine and Derivatives. designer-drug.com.[Link]

-

Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.[Link]

-

Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega.[Link]

-

Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed.[Link]

-

Synthesis of benzylic amines. Organic Chemistry Portal.[Link]

-

Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI.[Link]

-

Benzylamine as an Arylcarboxy Surrogate: A Copper Catalyzed o-Benzoxylation of 2-Phenylpyridines Using Benzyl Amines. ResearchGate.[Link]

-

Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube.[Link]

-

Electrophilic Aromatic Substitution. YouTube.[Link]

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]

-

Ether cleavage. Wikipedia.[Link]

- Process for preparing Benzylamine salts.

-

The stability of polyaniline in strongly alkaline or acidic aqueous media. ResearchGate.[Link]

-

Ether Formation and Cleavage Reactions. YouTube.[Link]

Sources

- 1. peptide.com [peptide.com]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistryviews.org [chemistryviews.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. reddit.com [reddit.com]

Technical Support Center: Catalyst Selection for 2-(Pyridin-2-yloxy)benzylamine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this specific transformation. We will delve into the underlying principles of the key synthetic routes, provide troubleshooting guidance for common experimental hurdles, and offer data-driven recommendations to enhance your reaction outcomes.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of a diaryl ether bond (C-O) and a benzylic amine moiety. The core challenge lies in the efficient and selective construction of the C-N bond, typically through a cross-coupling reaction. The two most prevalent and effective methods for this transformation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). The choice between these methodologies, and the specific catalyst system within each, is critical to the success of the synthesis.

This guide will focus on the catalytic C-N bond formation step, which is often the most challenging aspect of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two main catalytic routes are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have been successfully employed for the formation of C-N bonds with aryl halides.[1][2] The Buchwald-Hartwig reaction is often favored for its milder reaction conditions and broader substrate scope, while the Ullmann reaction can be a cost-effective alternative.[2][3]

Q2: Why is catalyst selection so critical for this specific synthesis?

A2: Catalyst selection is paramount due to the presence of multiple functional groups in the substrates that can interact with the catalyst. The pyridine nitrogen, in particular, can coordinate to the metal center and potentially inhibit or alter the catalytic activity. The choice of ligand is crucial to modulate the catalyst's reactivity and stability, preventing unwanted side reactions and ensuring high yields.

Q3: Should I use a Palladium or Copper catalyst for my synthesis?

A3: The choice depends on several factors including cost, desired reaction conditions, and substrate sensitivity. Palladium catalysts, particularly with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), generally offer higher reactivity and broader functional group tolerance under milder conditions.[1][4] Copper catalysts, often used in Ullmann-type reactions, are less expensive but typically require higher reaction temperatures.[2] However, modern advancements with the use of bidentate ligands have made copper-catalyzed systems more efficient at lower temperatures.[5][6]

Q4: What are common side reactions to be aware of?

A4: Common side reactions include hydrodehalogenation of the aryl halide, homocoupling of the starting materials, and, in the case of palladium catalysis, potential β-hydride elimination if alkylamines with β-hydrogens are used.[1] For this specific synthesis, diarylation of the amine is a potential side product to monitor.

Troubleshooting Guide

Problem 1: Low or No Product Yield

| Potential Cause | Troubleshooting Steps |

| Catalyst Inactivation | The pyridine nitrogen can bind to the palladium or copper center, inhibiting the catalytic cycle.[7] Try using a ligand that is bulky enough to prevent this coordination or a catalyst system known to be effective for pyridyl substrates. For palladium, consider ligands like XPhos or RuPhos. For copper, bidentate N,N- or N,O-ligands can be effective.[8] |

| Incorrect Base | The choice of base is critical for the deprotonation of the amine and regeneration of the active catalyst. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[9] For Ullmann reactions, bases like Cs2CO3 or K3PO4 are common.[10] The base strength should be optimized for your specific substrate and catalyst system. |

| Poor Solvent Choice | The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst. Toluene, dioxane, and DMF are commonly used solvents. Ensure proper degassing of the solvent before use. |

| Low Catalyst Loading | While it is desirable to use low catalyst loadings, some challenging substrates may require a higher initial loading. Try incrementally increasing the catalyst and ligand loading. |

Problem 2: Incomplete Conversion of Starting Material

| Potential Cause | Troubleshooting Steps |

| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a modest increase in temperature may be beneficial, especially for Ullmann reactions.[2] However, be cautious as higher temperatures can also lead to catalyst decomposition. |

| Catalyst Decomposition | Palladium(0) catalysts can be sensitive to air and moisture.[11] The use of pre-catalysts, which are more air-stable and form the active Pd(0) species in situ, can improve reproducibility.[9] |

| Sub-optimal Ligand-to-Metal Ratio | The optimal ligand-to-metal ratio is typically between 1:1 and 2:1. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst instability. |

Catalyst and Ligand Selection Guide

The selection of the appropriate catalyst and ligand is the most critical factor for a successful C-N coupling reaction. Below is a summary of recommended starting points for catalyst systems for the synthesis of 2-(Pyridin-2-yloxy)benzylamine.

| Catalyst System | Metal | Recommended Ligands | Typical Base | Advantages | Considerations |

| Buchwald-Hartwig | Palladium | Buchwald Ligands (e.g., XPhos, SPhos, RuPhos), Josiphos Ligands | NaOtBu, K3PO4, Cs2CO3 | High activity, broad functional group tolerance, milder conditions.[1][12] | Higher cost of palladium and ligands. |

| Ullmann Condensation | Copper | Phenanthroline, N,N-dimethylglycine, various bidentate N,N and N,O ligands.[8] | K2CO3, Cs2CO3 | Lower cost, readily available reagents. | Often requires higher temperatures, can have narrower substrate scope.[2] |

Experimental Workflow & Diagrams

Logical Flow for Catalyst System Selection

Caption: Decision workflow for catalyst system selection.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

References

-

Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Ullmann reaction. Wikipedia. Available at: [Link]

-

Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]

-

Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. SIOC Journals. Available at: [Link]

-

Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]

-

Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Royal Society of Chemistry. Available at: [Link]

-

Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available at: [Link]

-

(PDF) Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions. ResearchGate. Available at: [Link]

-

Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

(PDF) Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ResearchGate. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

Technical Support Center: Optimizing Amide Coupling with 2-(Pyridin-2-yloxy)benzylamine Hydrochloride

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with amide coupling reactions, specifically addressing the challenges and optimization strategies for using 2-(Pyridin-2-yloxy)benzylamine hydrochloride. Our goal is to provide in-depth, field-proven insights to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the coupling of this compound. The questions are structured to guide you from fundamental principles to specific troubleshooting scenarios.

Q1: My amide coupling reaction with this compound is giving low yield or failing completely. What are the most common reasons?

A1: Failure or low efficiency in this specific coupling reaction typically stems from one of three critical areas: improper handling of the amine salt, suboptimal choice of coupling reagents and base, or unfavorable reaction conditions.

2-(Pyridin-2-yloxy)benzylamine is supplied as a hydrochloride salt to improve its stability and shelf-life. However, for the coupling reaction to proceed, the free primary amine must be generated in situ. If the hydrochloride is not adequately neutralized, the concentration of the nucleophilic free amine will be too low to react efficiently with the activated carboxylic acid, leading to poor conversion.

Furthermore, the choice of coupling reagent and base is paramount. Some reagents are more effective than others for sterically hindered or less reactive amines. The base must be strong enough to deprotonate the ammonium salt but should not interfere with the reaction. Finally, factors like solvent, temperature, and concentration play a crucial role and must be carefully optimized.

Q2: How do I properly handle the hydrochloride salt? Is a pre-neutralization step required?

A2: A pre-neutralization and extraction of the free amine is generally not recommended as it can be cumbersome and may lead to degradation of the free amine. The most efficient method is an in situ deprotonation. This is achieved by adding a suitable organic base to the reaction mixture.

The key is to use at least 2.0 equivalents of base :

-

1.0 equivalent is required to neutralize the hydrochloride salt, forming the free amine.

-

An additional 1.0 equivalent (or more) is typically required for the coupling reagent to function optimally during the activation of the carboxylic acid.[1]

Failure to use sufficient base is a very common oversight that leads to stalled reactions.

Q3: Which base should I use, and how many equivalents are optimal?

A3: The ideal base is a non-nucleophilic, sterically hindered tertiary amine. This prevents the base from competing with your primary amine in attacking the activated carboxylic acid.

| Base | pKa (Conjugate Acid) | Recommended Equivalents | Rationale & Comments |

| Diisopropylethylamine (DIEA or Hünig's base) | ~10.7 | 2.0 - 2.5 | Highly Recommended. Sterically hindered and non-nucleophilic. Its pKa is sufficient to deprotonate the amine salt without causing significant side reactions.[2] |

| Triethylamine (TEA) | ~10.75 | 2.0 - 2.5 | Commonly used, but it is less sterically hindered than DIEA and can sometimes lead to side reactions, including acting as a nucleophile or promoting racemization.[3] |

| N-Methylmorpholine (NMM) | ~7.4 | 2.0 - 2.5 | A good alternative to DIEA, with a lower pKa. It is less likely to cause racemization than TEA. |

| 2,6-Lutidine or DTBP | ~6.7 / ~5.9 | 2.0 - 2.5 | These pyridine-based hindered bases can be useful, especially in preventing base-mediated side reactions, but their lower basicity might not be sufficient for complete deprotonation in all cases.[4] |

Avoid: Pyridine and other unhindered bases, as they can act as nucleophiles, leading to unwanted byproducts.

Q4: There are so many coupling reagents. Which one is best for this substrate?

A4: The choice of coupling reagent is critical and depends on the reactivity of both the carboxylic acid and the amine. For general purposes, modern aminium/uronium or phosphonium salt-based reagents are highly effective.[5]

| Reagent Class | Examples | Strengths | Weaknesses |